Enantiomer-Dependent nAChR Subtype Selectivity: (1R,5S) vs (1R,5R) Scaffolds
In a systematic SAR study of 3,6-diazabicyclo[3.2.0]heptane-derived nAChR ligands, the (1R,5S) absolute configuration at the bridgehead carbons was critical for conferring α4β2-subtype selectivity [1]. For 6-N-pyridinyl-substituted derivatives, compounds with the (1R,5S) configuration (e.g., (1R,5S)-25, -55, -56) were virtually inactive as agonists at the human α3β4 nAChR subtype while retaining potency and efficacy at the human α4β2 subtype [1]. In contrast, the (1R,5R) diastereomers (e.g., (1R,5R)-39, -41, -42) demonstrated markedly higher potency at α3β4 nAChR [1]. The downstream lead compound A-366833, built on the (1R,5S)-3,6-diazabicyclo[3.2.0]heptane pharmacophore, exhibited a Ki of 3.1 nM at α4β2 nAChR and negligible agonist activity at α3β4 [2].
| Evidence Dimension | nAChR subtype selectivity (α4β2 vs α3β4) |
|---|---|
| Target Compound Data | (1R,5S)-configured 6-N-pyridinyl-3,6-diazabicyclo[3.2.0]heptanes: selective for α4β2 nAChR; A-366833 Ki = 3.1 nM at α4β2, inactive at α3β4. |
| Comparator Or Baseline | (1R,5R)-configured analogs: more potent at α3β4 nAChR (exact Ki values from SAR table not extracted, but directionality confirmed). |
| Quantified Difference | Qualitative switch from α4β2-selective to α3β4-preferring upon inversion of bridgehead stereochemistry from (1R,5S) to (1R,5R). A-366833 shows >1000-fold selectivity for α4β2 over α3β4. |
| Conditions | Radioligand binding with [3H]-cytisine at recombinant human nAChR subtypes expressed in mammalian cells; functional agonist activity measured by calcium flux or membrane potential assays [1][2]. |
Why This Matters
Procurement of the correct (1R,5S) enantiomer is essential for any medicinal chemistry program targeting α4β2-selective nAChR agonists; substitution with the (1R,5R) enantiomer would redirect selectivity toward α3β4, yielding false-negative or off-target pharmacology.
- [1] Ji J, Bunnelle WH, Li T, et al. Synthesis and structure-activity relationship studies of 3,6-diazabicyclo[3.2.0]heptanes as novel alpha4beta2 nicotinic acetylcholine receptor selective agonists. J Med Chem. 2007;50(22):5493-5508. View Source
- [2] Bibgraph. A-366833: a novel nicotinonitrile-substituted 3,6-diazabicyclo[3.2.0]-heptane alpha4beta2 nicotinic acetylcholine receptor selective agonist. Ki = 3.1 nM at α4β2. View Source
